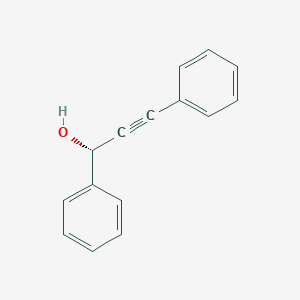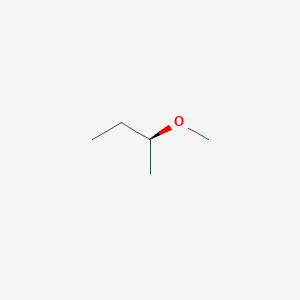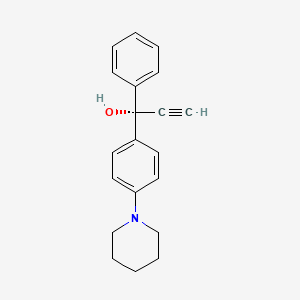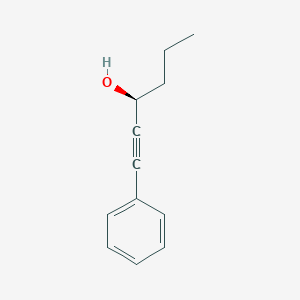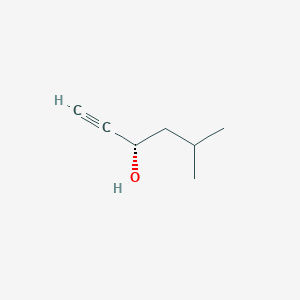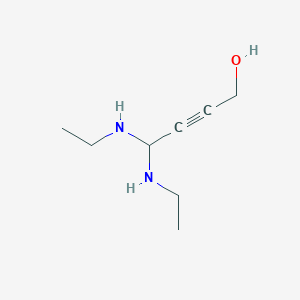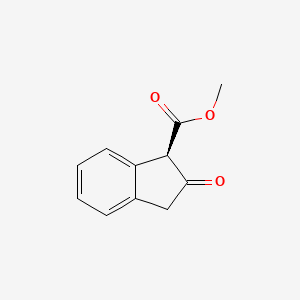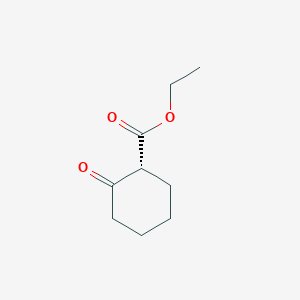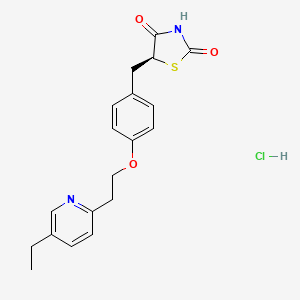![molecular formula C7H17NO6S B8254073 (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate](/img/structure/B8254073.png)
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is a zwitterionic compound commonly used in biochemical and molecular biology research. It is known for its buffering capacity and is often utilized in various laboratory applications due to its stability and compatibility with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic compound. The process involves:
Reactants: 3-chloro-2-hydroxypropane-1-sulfonic acid and bis(2-hydroxyethyl)amine.
Conditions: The reaction is usually conducted in an aqueous medium at a controlled pH and temperature to facilitate the formation of the zwitterion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a buffering agent in various chemical reactions, maintaining pH stability.
Biology: The compound is used in cell culture media and enzyme assays to provide a stable environment for biological reactions.
Medicine: It is utilized in drug formulation and delivery systems due to its biocompatibility.
Industry: The compound finds applications in the manufacturing of pharmaceuticals and cosmetics, where pH control is crucial.
作用機序
The buffering capacity of (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is due to its ability to donate and accept protons, thereby maintaining a stable pH. The molecular targets include various enzymes and proteins that require a specific pH range for optimal activity. The compound interacts with these targets through hydrogen bonding and electrostatic interactions, stabilizing their structure and function.
類似化合物との比較
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another common buffering agent used in biological research.
2-(N-morpholino)ethanesulfonic acid (MES): A zwitterionic buffer with similar applications in biochemistry.
Uniqueness
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is unique due to its specific pKa value, which makes it suitable for buffering in a particular pH range. Its zwitterionic nature also provides stability in various biochemical applications, making it a preferred choice over other buffers in certain scenarios.
特性
IUPAC Name |
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLFURAFHFFJF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)[NH+](CCO)CC(CS(=O)(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[NH+](CCO)C[C@@H](CS(=O)(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
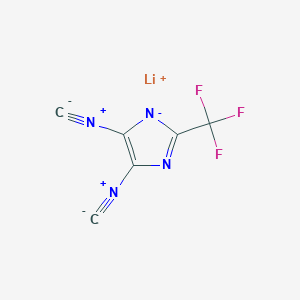
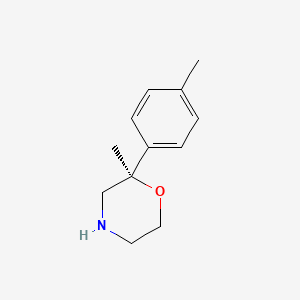
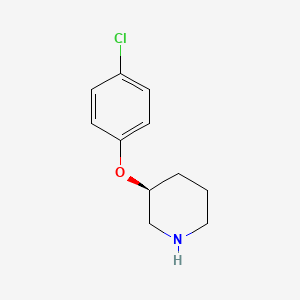
![(1R,3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8254008.png)
![(3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine](/img/structure/B8254010.png)
